![molecular formula C53H58N2O B14257281 9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- CAS No. 247074-90-4](/img/structure/B14257281.png)
9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- is a complex organic compound that belongs to the class of fluorenone derivatives. This compound is characterized by its unique structure, which includes a fluorenone core substituted with bis(4-butylphenyl)amino groups at the 2 and 7 positions. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- typically involves multi-step organic reactions. One common method includes the condensation of fluorenone with aniline derivatives under acidic conditions to form the desired product. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the formation of the bis(4-butylphenyl)amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions
9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the fluorenone core to a fluorenol structure.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fluorenol derivatives.
科学研究应用
9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
9H-Fluoren-9-one, 2,7-bis[bis(4-ethoxyphenyl)amino]-: Similar structure but with ethoxy groups instead of butyl groups.
9,9-Bis(4-hydroxyphenyl)fluorene: Contains hydroxyphenyl groups instead of bis(4-butylphenyl)amino groups.
Uniqueness
The uniqueness of 9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- lies in its specific substituents, which impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to fulfill.
属性
CAS 编号 |
247074-90-4 |
|---|---|
分子式 |
C53H58N2O |
分子量 |
739.0 g/mol |
IUPAC 名称 |
2,7-bis(4-butyl-N-(4-butylphenyl)anilino)fluoren-9-one |
InChI |
InChI=1S/C53H58N2O/c1-5-9-13-39-17-25-43(26-18-39)54(44-27-19-40(20-28-44)14-10-6-2)47-33-35-49-50-36-34-48(38-52(50)53(56)51(49)37-47)55(45-29-21-41(22-30-45)15-11-7-3)46-31-23-42(24-32-46)16-12-8-4/h17-38H,5-16H2,1-4H3 |
InChI 键 |
MOLHCSMEUPAJEH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCC)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)N(C6=CC=C(C=C6)CCCC)C7=CC=C(C=C7)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



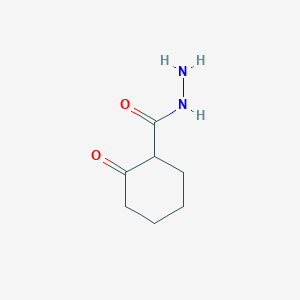

![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)

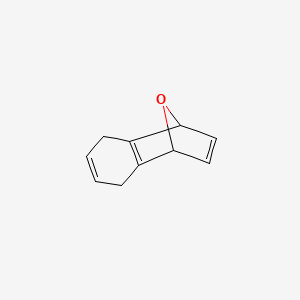
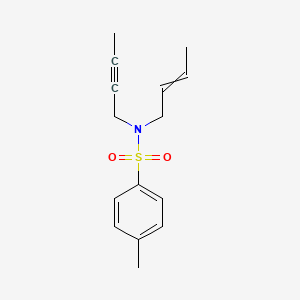
![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
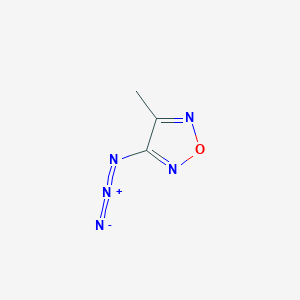
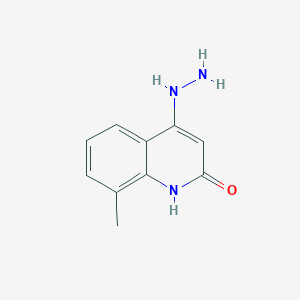
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
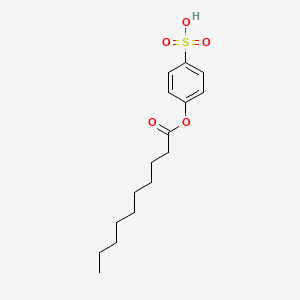
![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
